Benzene, 1-methyl-2-(phenoxymethyl)-

Physical Property Specification Isomer Differentiation Procurement Quality Control

Benzene, 1-methyl-2-(phenoxymethyl)- (CAS 57076-47-8), also referred to as 2-methylbenzyl phenyl ether or o-phenoxymethyltoluene, is a C14H14O aromatic ether characterized by a benzene ring bearing a methyl group and a phenoxymethyl substituent in an ortho relationship. This ortho-disubstituted architecture imparts distinct steric and electronic properties relative to its para-isomer (CAS 19962-27-7) and the unsubstituted parent benzyl phenyl ether (CAS 946-80-5).

Molecular Formula C14H14O
Molecular Weight 198.26 g/mol
CAS No. 57076-47-8
Cat. No. B14625551
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzene, 1-methyl-2-(phenoxymethyl)-
CAS57076-47-8
Molecular FormulaC14H14O
Molecular Weight198.26 g/mol
Structural Identifiers
SMILESCC1=CC=CC=C1COC2=CC=CC=C2
InChIInChI=1S/C14H14O/c1-12-7-5-6-8-13(12)11-15-14-9-3-2-4-10-14/h2-10H,11H2,1H3
InChIKeyXQSXCTZJXBGYPJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Methyl-2-(phenoxymethyl)benzene (CAS 57076-47-8): Ortho-Substituted Aromatic Ether Baseline for Procurement and Differentiation


Benzene, 1-methyl-2-(phenoxymethyl)- (CAS 57076-47-8), also referred to as 2-methylbenzyl phenyl ether or o-phenoxymethyltoluene, is a C14H14O aromatic ether characterized by a benzene ring bearing a methyl group and a phenoxymethyl substituent in an ortho relationship [1]. This ortho-disubstituted architecture imparts distinct steric and electronic properties relative to its para-isomer (CAS 19962-27-7) and the unsubstituted parent benzyl phenyl ether (CAS 946-80-5). The compound serves as an intermediate in organic synthesis and as a model scaffold for studying substituent effects in radical chemistry [2]. Its procurement-grade specifications, including ultralow metal content and high GC purity, position it as a candidate for applications demanding well-characterized ortho-substituted benzyl ether building blocks.

Why Generic Ortho/Para Isomer Substitution Fails for 1-Methyl-2-(phenoxymethyl)benzene Procurement


Isomeric benzyl phenyl ethers cannot be treated as interchangeable due to conformational and physicochemical divergences that directly affect reactivity, analytical behavior, and application suitability. In 1-methyl-2-(phenoxymethyl)benzene, the ortho-methyl group forces the methylene moiety out of the aromatic plane, leading to long-range couplings observable by EPR spectroscopy that are absent in para-substituted analogues [1]. Computed lipophilicity differs substantially: the ortho isomer exhibits logP ~3.57 versus logP ~4.2 for the para isomer, indicating meaningful differences in partition behavior . Furthermore, procurement-grade physical properties—density, boiling point, refractive index, and trace-metal specifications—are isomer-specific and not transferable, rendering direct substitution without revalidation infeasible for regulated or high-precision applications.

Quantitative Evidence Guide: Specification-Level Differentiation of 1-Methyl-2-(phenoxymethyl)benzene (CAS 57076-47-8) vs. Closest Analogs


Physical Property Procurement Specification Differentiation: Ortho- vs. Para-Isomer

Commercially available 1-methyl-2-(phenoxymethyl)benzene (ortho-isomer) is supplied with precisely defined physical specifications: density 0.775–0.780 g/cm³ at 20°C, boiling point 80–82°C, and refractive index 1.426–1.427 at 20°C . In contrast, the para-isomer (1-methyl-4-(phenoxymethyl)benzene, CAS 19962-27-7) consistently lacks experimentally reported density, boiling point, and refractive index values in vendor specifications and authoritative databases, with entries either marked 'N/A' or limited to computed estimates [1]. This absence of validated physical property data for the para-isomer creates uncertainty for procurement decisions that rely on incoming quality verification.

Physical Property Specification Isomer Differentiation Procurement Quality Control

Ortho-Steric Effect on Methylene Conformation: EPR Spectroscopic Evidence

EPR spectroscopy of phenoxymethyl radicals generated from substituted anisoles reveals that ortho-substitution forces the methylene group out of the plane of the aromatic system, resulting in long-range hyperfine coupling to ring atoms [1]. This conformational distortion is absent in para-substituted analogues where the methylene group retains planarity. The study specifically notes linewidth alternation at –35°C for several radicals possessing ortho substituents, providing a direct spectroscopic signature of the ortho effect [1].

Conformational Analysis EPR Spectroscopy Radical Chemistry

GC Purity Specification Differentiation: Ortho Target Compound vs. Para-Isomer and Benzyl Phenyl Ether

The target compound is available with a validated GC purity of ≥99.9% and water content ≤0.01% (w/w), supported by a certificate of analysis specifying limits for 21 elemental impurities including Cd ≤0.05 ppm, Pb ≤0.1 ppm, and Hg ≤1 ppm . The para-isomer is commercially offered at 97% purity without accompanying GC verification or elemental impurity profiling . Benzyl phenyl ether (CAS 946-80-5) is typically supplied at 97.5% min. (GC) with a melting point of 39–41°C and boiling point of 286–287°C , reflecting fundamentally different physical form (solid vs. liquid) that limits its utility as a direct ortho-substituted benzyl ether surrogate.

GC Purity Analytical Specification Procurement Quality

LogP Differential: Ortho-Isomer Lipophilicity vs. Para-Isomer

Computed logP values reveal a meaningful difference in lipophilicity between the ortho and para isomers. 1-Methyl-2-(phenoxymethyl)benzene has a reported logP of 3.574 (XLogP3) , whereas 1-methyl-4-(phenoxymethyl)benzene has a logP of 4.2 (XLogP3) [1]. This ΔlogP of approximately 0.63 indicates that the para-isomer is roughly fourfold more lipophilic by partition coefficient, a difference attributable to the differential electronic and steric effects of ortho vs. para substitution on the benzyl ether scaffold.

Lipophilicity LogP Structure-Property Relationship

Solubility Profile Differentiation: Ortho-Isomer vs. Non-Methylated Benzyl Phenyl Ether

1-Methyl-2-(phenoxymethyl)benzene is a clear colorless liquid at room temperature, insoluble in water but soluble in alcohol, ether, and benzene . In contrast, benzyl phenyl ether (CAS 946-80-5) is a solid at room temperature (mp 39–41°C) . The ortho-methyl substitution eliminates the crystallinity observed in the parent benzyl phenyl ether, providing a liquid handling advantage for continuous-flow chemistry, liquid-phase reaction screening, and formulation development without the need for pre-heating or co-solvent strategies required for solid benzyl phenyl ether.

Solubility Formulation Compatibility Physical Form

Ultraviolet Absorbance Trace Impurity Profile: Ortho-Compound Specification Advantage

The procurement specification for 1-methyl-2-(phenoxymethyl)benzene includes explicit UV absorbance limits across six wavelengths (210–400 nm) measured in a 10 mm cell, e.g., ≤1.00 AU at 210 nm, ≤0.50 AU at 220 nm, ≤0.03 AU at 250 nm, and ≤0.01 AU at 300–400 nm . No comparable UV absorbance impurity profiling was identified in publicly available specifications for the para-isomer or benzyl phenyl ether. This UV transparency specification provides direct quality assurance for applications where low UV-absorbing impurities are critical, such as spectrophotometric analyses or photochemical studies.

UV Absorbance Trace Impurity Spectrophotometric Quality

Application Scenarios for 1-Methyl-2-(phenoxymethyl)benzene (CAS 57076-47-8) Driven by Quantitative Differentiation


High-Purity Liquid Benzyl Ether Building Block for GMP-Aligned Intermediate Supply Chains

For pharmaceutical intermediate procurement requiring liquid benzyl ether scaffolds with validated GC purity (≥99.9%), defined physical constants (density 0.775–0.780 g/cm³, refractive index 1.426–1.427), and a comprehensive 21-element trace-metal impurity profile with ppb-level limits, 1-methyl-2-(phenoxymethyl)benzene provides specification-level advantages over the para-isomer (97% purity, no physical constant data) and solid benzyl phenyl ether (mp 39–41°C, requiring pre-processing for liquid handling) [1]. The documented specifications enable direct incoming material release testing without additional method development.

Mechanistic Probe for Ortho-Steric Effects in Radical and Conformational Studies

Researchers investigating steric modulation of radical geometries can exploit the established ortho effect of 1-methyl-2-(phenoxymethyl)benzene, where the ortho-methyl group forces the methylene group out of the aromatic plane, producing unique long-range EPR hyperfine couplings and linewidth alternation at –35°C . This conformation-dependent spectroscopic signature is absent in the para-isomer, making the ortho compound the required scaffold for EPR-based conformational probing of benzyl ether radicals.

Low-Lipophilicity Aromatic Ether for Chromatographic Method Development or Environmental Fate Studies

With a computed logP of 3.57, 1-methyl-2-(phenoxymethyl)benzene is approximately 4.3-fold less lipophilic than the para-isomer (logP 4.2) [1]. For HPLC method development, solid-phase extraction optimization, or environmental partitioning studies where reduced logP is instrumentally or predictively advantageous, the ortho-isomer offers a quantifiably differentiated lipophilicity profile within the phenoxymethyltoluene isomer series.

UV-Transparent Aromatic Ether for Spectrophotometric and Photochemical Applications

The target compound's documented UV absorbance specification (e.g., ≤0.01 AU at 300–400 nm, ≤0.03 AU at 250 nm in a 10 mm cell) provides demonstrated low UV-absorbing impurity levels, supporting its selection as a solvent, co-solvent, or reagent in UV-monitored reactions, photochemical studies, or spectrophotometric analyses where uncontrolled UV-absorbing contaminants would compromise signal integrity. Neither the para-isomer nor benzyl phenyl ether offers comparable UV transparency documentation.

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